6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8-11-5-4-10(20-3)6-12(11)22-14(8)15(19)16-7-13-18-17-9(2)21-13/h4-6H,7H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTUXUBLXUJAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCC3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a benzophenone hydrazide derivative, followed by nucleophilic alkylation to introduce the oxadiazole and carboxamide groups. Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The benzofuran core can undergo electrophilic substitution reactions, particularly at the 6-position due to the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: : Electrophilic substitution reactions often require the use of strong acids, such as sulfuric acid (H₂SO₄), and halogenating agents like bromine (Br₂).
Major Products Formed
Oxidation: : Formation of 6-hydroxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide.
Reduction: : Formation of 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide amine.
Substitution: : Formation of halogenated derivatives at the 6-position.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways and developing new therapeutic agents.
Medicine
The compound has been investigated for its pharmacological properties, including anticancer and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- Benzofuran Substitution : The target compound’s 6-methoxy and 3-methyl groups contrast with fluorine () or cyclopropyl (Compounds B and G) substituents. Methoxy groups generally improve solubility, while fluorine enhances electronegativity for target binding .
- Oxadiazole Isomerism : The target uses a 1,3,4-oxadiazole, whereas employs a 1,2,5-oxadiazole. The 1,3,4 isomer is more metabolically stable due to reduced ring strain .
Synthetic Efficiency :
- Compound B achieved 100% yield via hydrogenation and flash chromatography, suggesting robust synthetic routes for sulfonamido-linked benzofurans .
- Compound G’s 76% yield highlights challenges in introducing oxazole rings via hydrogenation .
Physicochemical Properties :
- The 5-methyl-1,3,4-oxadiazole in the target compound (similar to ’s 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine) may enhance crystallinity (mp 85.5–87°C) and purity (97%) .
Research Implications
- Pharmacological Potential: The target compound’s combination of methoxy, methyl, and 1,3,4-oxadiazole groups may optimize both solubility and target affinity compared to fluorinated or cyclopropyl analogs.
- Synthetic Scalability : High-yield routes (e.g., Compound B) suggest feasibility for scaling benzofuran-carboxamide derivatives, though oxadiazole-linked systems require further optimization.
Biological Activity
6-Methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is a derivative of benzofuran and oxadiazole, which are known for their pharmacological significance. The molecular formula is , and its structure includes a benzofuran moiety linked to an oxadiazole group.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide have shown effectiveness against various bacterial strains. A study found that certain benzofuran derivatives had minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against multiple pathogens .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Benzofuran derivatives are known to inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, studies have shown that these compounds can modulate cell signaling pathways and influence gene expression related to cancer progression .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It inhibits enzymes crucial for nucleic acid synthesis, which is vital for cancer cell proliferation.
- Cell Signaling Modulation : The compound alters signaling pathways that regulate cell survival and apoptosis.
- Binding Affinity : It interacts with specific biomolecules through hydrogen bonding and hydrophobic interactions, leading to altered cellular responses .
Study on Antimycobacterial Activity
A study conducted on benzofuran derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antimycobacterial activity with low toxicity towards mammalian cells. The structure–activity relationship highlighted the importance of specific functional groups for enhanced efficacy .
Evaluation of Toxicity
Toxicological assessments have shown that at low doses, the compound exhibits minimal toxicity while retaining significant therapeutic effects. This is critical for its potential application in clinical settings where safety is paramount .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 6-methoxy-3-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Benzofuran core construction : A [3,3]-sigmatropic rearrangement or Friedel-Crafts acylation to assemble the benzofuran scaffold .
- Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole moiety.
- Amide coupling : Use of coupling agents like EDC∙HCl with DMAP or HATU/DIEA for amide bond formation between the benzofuran and oxadiazole-methyl groups .
- Purification : Column chromatography (e.g., silica gel with toluene/EtOAc gradients) and recrystallization to isolate the final compound .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS or HR-MS for molecular weight validation .
- HPLC : To assess purity, especially if the compound is intended for biological assays .
Q. What are the key challenges in synthesizing the 1,3,4-oxadiazole moiety?
- Methodological Answer :
- Low reactivity : Incomplete cyclization due to steric hindrance from the 5-methyl group. Solutions include optimizing reaction time (e.g., 48–72 hours) and temperature (e.g., reflux in toluene) .
- Byproduct formation : Use of scavengers like molecular sieves or activated charcoal during purification .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the amide coupling step?
- Methodological Answer :
- Reagent selection : HATU/DIEA systems often outperform EDC∙HCl in sterically hindered environments .
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
- Stoichiometry : A 1.2–1.5 molar excess of the oxadiazole-methylamine component reduces unreacted starting material .
Q. How can spectral discrepancies (e.g., NMR splitting patterns) be resolved during structural confirmation?
- Methodological Answer :
- Variable Temperature (VT) NMR : To distinguish dynamic conformational changes from structural impurities .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What strategies are effective for improving the compound’s solubility in aqueous media for biological testing?
- Methodological Answer :
- Derivatization : Introducing polar groups (e.g., hydroxyl or sulfonate) on the benzofuran or oxadiazole rings via substitution reactions .
- Co-solvent systems : Use of DMSO-water or PEG-based formulations to enhance dissolution without structural degradation .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the methoxy/methyl groups on the benzofuran ring or the oxadiazole methyl group .
- Biological assays : Pair in vitro screening (e.g., enzyme inhibition) with computational docking to identify critical binding interactions .
Q. What in silico tools are suitable for predicting metabolic stability of this compound?
- Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic hotspots (e.g., demethylation of the methoxy group) .
- Cytochrome P450 docking : Molecular dynamics simulations to assess susceptibility to oxidation .
Methodological Notes
- Synthesis Optimization : Evidence from benzofuran derivatives highlights the importance of inert atmospheres (Argon) and anhydrous conditions for sensitive steps like oxadiazole cyclization .
- Analytical Validation : Cross-referencing NMR data with structurally related compounds (e.g., benzofuran-carboxamides in ) can resolve ambiguities .
- Safety : While commercial data are excluded, general lab precautions (e.g., fume hood use for POCl₃ handling) are critical given the compound’s structural complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
